

Efficacy Comparison: Velusetrag (TD-5108) vs. THRX-194556

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Compound of Interest

Compound Name: THRX-194556

Cat. No.: B15616648

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A direct comparative analysis of the efficacy of velusetrag (TD-5108) and **THRX-194556** cannot be provided at this time. Extensive searches for publicly available information on **THRX-194556**, including in corporate pipelines, clinical trial registries, and scientific literature, have yielded no results. This suggests that **THRX-194556** may be an internal preclinical designation, a discontinued program, or an otherwise undisclosed asset.

This guide will therefore focus on the available efficacy data for velusetrag (TD-5108), a selective serotonin 5-HT₄ receptor agonist developed for the treatment of gastrointestinal motility disorders.

Velusetrag (TD-5108): An Overview

Velusetrag is an investigational drug that has been evaluated for the treatment of gastroparesis and chronic idiopathic constipation.^[1] It acts as a potent and selective agonist of the 5-HT₄ receptor, which is known to play a key role in promoting gastrointestinal motility.^{[2][3]} Velusetrag demonstrates high in vitro intrinsic activity and selectivity for the 5-HT₄ receptor with minimal affinity for other receptor types.^[2]

Mechanism of Action: 5-HT₄ Receptor Agonism

The prokinetic effects of velusetrag are mediated through the activation of 5-HT₄ receptors in the gastrointestinal tract. This activation is believed to enhance the release of acetylcholine, a neurotransmitter that stimulates muscle contractions and increases the rate of gastric emptying and intestinal transit.



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Figure 1: Simplified signaling pathway of velusetrag's prokinetic effect.

Clinical Efficacy of Velusetrag in Gastroparesis

Velusetrag has been investigated in Phase II clinical trials for the treatment of both diabetic and idiopathic gastroparesis.[2][4] These studies have assessed its efficacy based on improvements in gastric emptying time and patient-reported symptoms.

Phase IIb Study (NCT01718938)

A 12-week, multicenter, double-blind, placebo-controlled Phase IIb study evaluated the efficacy and safety of velusetrag in 232 patients with diabetic or idiopathic gastroparesis. Patients received once-daily oral doses of 5 mg, 15 mg, or 30 mg of velusetrag or a placebo.

Key Efficacy Endpoints:

- Gastric Emptying: Measured by scintigraphy.
- Symptom Improvement: Assessed using the Gastroparesis Cardinal Symptom Index (GCSI) and the Gastroparesis Rating Scale (GRS).

Summary of Efficacy Data:

Dose Group	Change in Gastric Emptying Time (t _{1/2})	Improvement in GCSI Score (p-value vs. Placebo)	Improvement in GRS Total Score (p-value vs. Placebo)
5 mg	Statistically significant improvement (p < 0.001)	Statistically significant (p = 0.0327)	Statistically significant (p = 0.0159)
15 mg	Statistically significant improvement (p < 0.001)	Not reported as statistically significant	Not reported as statistically significant
30 mg	Statistically significant improvement (p < 0.001)	Not reported as statistically significant	Not reported as statistically significant

Table 1: Efficacy results from the Phase IIb study of velusetrag in gastroparesis after 4 weeks of treatment.

The 5 mg dose of velusetrag demonstrated a statistically significant improvement in gastroparesis symptoms compared to placebo.[2] Notably, improvements in the GRS total score were maintained at 12 weeks of treatment. All tested doses of velusetrag significantly decreased gastric emptying time compared to placebo.[4]

Clinical Efficacy of Velusetrag in Chronic Idiopathic Constipation (CIC)

Velusetrag has also been evaluated in a Phase II proof-of-concept study involving 401 patients with chronic idiopathic constipation.

Summary of Efficacy Data:

A Phase II clinical trial (NCT00391820) evaluated the efficacy of 15 mg, 30 mg, and 50 mg of velusetrag once daily for 4 weeks in patients with CIC.

Dose Group	Improvement in Weekly Spontaneous Bowel Movements (SBM) vs. Placebo
15 mg	Clinically and statistically significant improvement
30 mg	Clinically and statistically significant improvement
50 mg	Clinically and statistically significant improvement

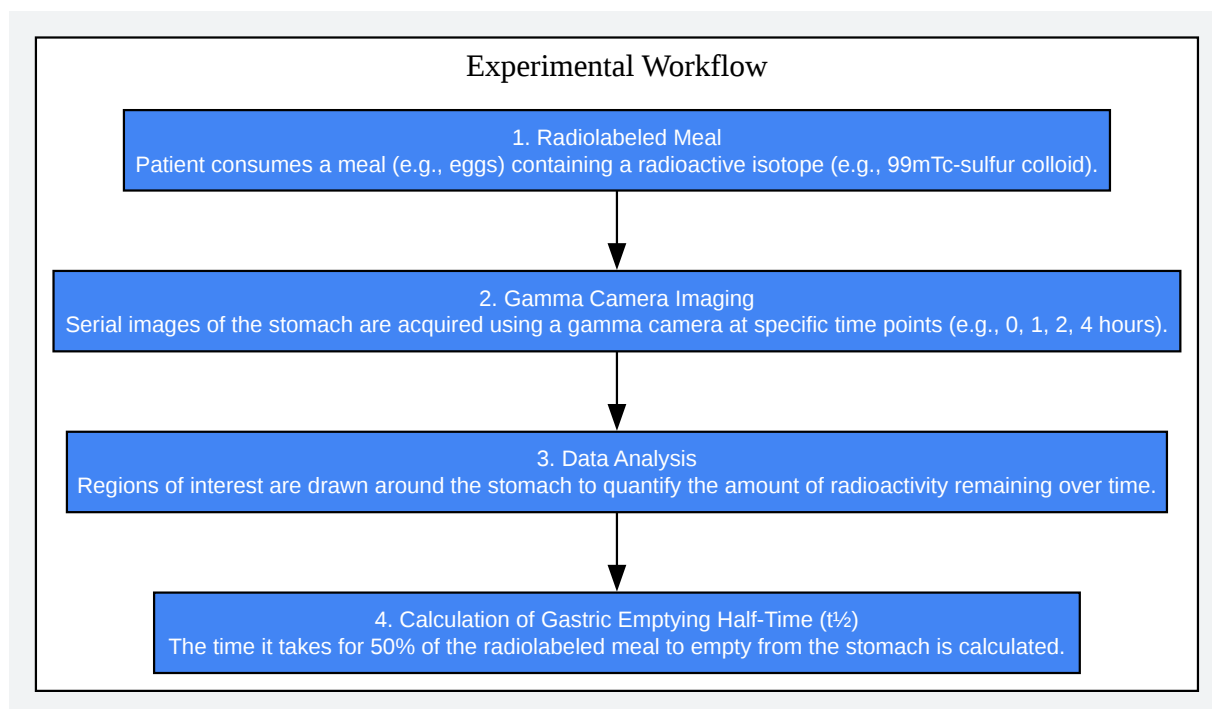
Table 2: Efficacy results from the Phase II study of velusetrag in chronic idiopathic constipation.

All doses of velusetrag were shown to be effective in improving the frequency of complete spontaneous bowel movements compared to placebo.^[1]

Experimental Protocols

Gastric Emptying Scintigraphy

This method is considered the gold standard for measuring gastric emptying.



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Figure 2: General workflow for a gastric emptying scintigraphy study.

Patient-Reported Outcome (PRO) Measures

- **Gastroparesis Cardinal Symptom Index (GCSI):** A validated questionnaire where patients rate the severity of their gastroparesis symptoms (e.g., nausea, early satiety, bloating) on a scale.
- **Gastroparesis Rating Scale (GRS):** Another daily diary used to assess the frequency and severity of gastroparesis symptoms.

Safety and Tolerability

In clinical trials, velusetrag was generally well-tolerated. The most commonly reported adverse events were gastrointestinal in nature, including diarrhea, nausea, and headache, which is consistent with its mechanism of action.^[2]

Conclusion

Velusetrag (TD-5108) has demonstrated prokinetic efficacy in clinical trials for both gastroparesis and chronic idiopathic constipation. The 5 mg dose appeared to offer the best balance of efficacy and tolerability for gastroparesis, significantly improving both symptoms and gastric emptying. Due to the absence of public data for **THR-194556**, a comparative assessment of efficacy is not possible. Further disclosure of information on **THR-194556** would be required to conduct a meaningful comparison.

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